3-Methyl-1,5-diphenyl-1H-pyrazol-4-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
55697-81-9 |
|---|---|
Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
3-methyl-1,5-diphenylpyrazol-4-ol |
InChI |
InChI=1S/C16H14N2O/c1-12-16(19)15(13-8-4-2-5-9-13)18(17-12)14-10-6-3-7-11-14/h2-11,19H,1H3 |
InChI Key |
IXDPXBWYDUACPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 3 Methyl 1,5 Diphenyl 1h Pyrazol 4 Ol and Its Derivatives
Direct Synthesis Approaches to 3-Methyl-1,5-diphenyl-1H-pyrazol-4-ol
Direct synthesis of the target pyrazolol often involves the formation of the heterocyclic ring from acyclic precursors through cyclization reactions.
The most fundamental and widely employed method for synthesizing the pyrazole (B372694) core is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. For the synthesis of the closely related and tautomeric 3-methyl-1-phenyl-1H-pyrazol-5-ol, the reaction of phenylhydrazine (B124118) with ethyl acetoacetate (B1235776) is a classic example. youtube.com This reaction proceeds by initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the pyrazolone (B3327878) ring.
The general mechanism involves the nucleophilic attack of the hydrazine nitrogen onto the carbonyl carbons of the β-ketoester, leading to the formation of the stable five-membered pyrazole ring. This robust reaction can be performed under various conditions, including in solvents like ethanol, and often requires a catalytic amount of acid. nih.gov
While direct synthesis often yields the pyrazol-5-ol (pyrazolone) tautomer, specific routes targeting the 4-hydroxy substitution pattern have been developed. One approach involves the use of precursors that are already functionalized at the eventual C4 position. For instance, the cyclization of α-substituted-β-dicarbonyl compounds with hydrazines can lead to 4-functionalized pyrazoles, which can then be converted to the 4-hydroxy derivative.
Another established route involves the direct oxidation of pyrazoles or pyrazolines. However, controlling the regioselectivity of this oxidation to specifically target the C4 position can be challenging and may require the use of specific directing groups or tailored reaction conditions.
Synthesis of Analogs and Structurally Related Pyrazolols
The modular nature of pyrazole synthesis lends itself well to the creation of diverse analogs through strategies that combine multiple reactants in a single operation.
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a one-pot reaction to form a product that contains portions of all the starting materials. rsc.org These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. beilstein-journals.orgmdpi.com
A common MCR for synthesizing pyrazole analogs, such as 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), involves the reaction of phenylhydrazine, an acetoacetate derivative, and an aromatic aldehyde. rsc.orgnih.gov This pseudo five-component reaction proceeds via the in situ formation of 3-methyl-1-phenyl-pyrazol-5-ol, which then undergoes a Knoevenagel condensation with the aldehyde, followed by a Michael addition of a second pyrazolone molecule. sci-hub.st
Table 1: Multicomponent Synthesis of 4,4′-(Arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
| Aldehyde | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzaldehyde | Sodium Acetate, Room Temp | 97 | nih.gov |
| 4-Hydroxybenzaldehyde | Sodium Acetate, Room Temp | 97 | nih.gov |
| 4-Methoxybenzaldehyde | Sodium Acetate, Room Temp | 92 | nih.gov |
| 4-Fluorobenzaldehyde | Sodium Acetate, Room Temp | 87 | nih.gov |
| Benzaldehyde | [cmpy]Cl, 110 °C, Solvent-free | 94 | sci-hub.st |
Four-component reactions are also utilized to create more complex fused heterocyclic systems, such as pyrano[2,3-c]pyrazoles. These reactions typically involve an aldehyde, malononitrile, a β-ketoester like ethyl acetoacetate, and a hydrazine, often proceeding in an aqueous medium. researchgate.net
Tandem reactions, also known as domino or cascade reactions, involve two or more sequential bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. A notable example is the tandem cyclocondensation-Knoevenagel–Michael reaction used to synthesize bis(pyrazol-5-ols). rsc.org
In this sequence, the initial cyclocondensation of phenylhydrazine and an acetoacetate derivative forms the pyrazol-5-ol intermediate. This is immediately followed by a Knoevenagel condensation with an aldehyde and a subsequent Michael addition, all in a single pot. This approach is highly efficient for building molecular complexity from simple starting materials. sci-hub.st
Modern synthetic chemistry places a strong emphasis on sustainability and environmentally benign processes. The synthesis of pyrazolols has benefited significantly from the application of green chemistry principles.
A key development is the use of water as a reaction solvent, which is non-toxic, inexpensive, and readily available. researchgate.net Multicomponent syntheses of pyranopyrazoles have been successfully carried out in aqueous media at room temperature. researchgate.net Furthermore, catalyst-free, one-pot multicomponent reactions for the synthesis of bis(pyrazol-5-ols) have been developed using magnetized distilled water, which can enhance reaction rates and yields. researchgate.net
Solvent-free reaction conditions represent another important green strategy. The synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives has been achieved with high efficiency by heating the reactants in the absence of a solvent, often with the aid of a reusable catalyst. sci-hub.stresearchgate.net These methods reduce waste and avoid the use of volatile organic compounds.
Table 2: Green Synthesis Approaches to Pyrazolol Derivatives
| Product Type | Reactants | Conditions | Key Green Feature | Reference |
|---|---|---|---|---|
| 1H-furo[2,3-c]pyrazole-4-amines | Hydrazines, Ethyl acetoacetate, Aromatic amines, Phenylglyoxal monohydrate | Water, Catalyst-free | Aqueous medium, Catalyst-free | researchgate.net |
| Pyrano[2,3-c]pyrazoles | Aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Water, Room Temp | Aqueous medium | researchgate.net |
| bis(1H-pyrazole-5-ols) | Ethyl acetoacetate, Hydrazine, Aldehyde, Dimedone | Magnetized Distilled Water | Catalyst-free, Alternative energy | researchgate.net |
| bis(pyrazol-5-ols) | Phenylhydrazine, Acetoacetate derivatives, Aldehydes | 110 °C, Solvent-free | Solvent-free conditions | sci-hub.st |
Derivatization from Key Precursors (e.g., 3-Methyl-1,5-diphenyl-1H-pyrazole-4-carbaldehyde)
A common and effective strategy for the synthesis of this compound involves the chemical modification of a readily accessible precursor, 3-methyl-1,5-diphenyl-1H-pyrazole-4-carbaldehyde. This aldehyde serves as a versatile intermediate that can be transformed into a variety of derivatives, including the target pyrazol-4-ol.
The conversion of the aldehyde functional group to a hydroxyl group is typically achieved through reduction. A widely used and efficient method for this transformation is the employment of sodium borohydride (B1222165) (NaBH4). This reagent is a mild and selective reducing agent that readily converts aldehydes to primary alcohols. masterorganicchemistry.comsciforum.net The reaction is generally carried out in a protic solvent, such as methanol (B129727) or ethanol, at room temperature. The borohydride anion (BH4-) acts as a source of hydride ions (H-), which attack the electrophilic carbonyl carbon of the aldehyde. A subsequent workup with a mild acid protonates the resulting alkoxide to yield the desired alcohol, in this case, (3-methyl-1,5-diphenyl-1H-pyrazol-4-yl)methanol.
Beyond simple reduction, 3-methyl-1,5-diphenyl-1H-pyrazole-4-carbaldehyde is a valuable starting material for synthesizing a broader range of derivatives through various condensation reactions. For instance, the Knoevenagel condensation of pyrazole-4-carbaldehydes with active methylene (B1212753) compounds, such as malonic acid or its esters, leads to the formation of pyrazolylacrylic acids. scispace.com These reactions are often catalyzed by a small amount of a base like pyridine (B92270) and can be accelerated using microwave irradiation. scispace.com
Catalyst Systems in Pyrazolol Synthesis
The synthesis of pyrazoles and their hydroxylated derivatives is often facilitated by the use of catalysts, which can be broadly categorized into homogeneous and heterogeneous systems. Additionally, in line with the principles of green chemistry, catalyst-free and solvent-free methodologies are gaining increasing attention.
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, plays a significant role in pyrazole synthesis. The classic Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is often catalyzed by a mineral acid. nih.gov In this reaction, the acid protonates a carbonyl group of the dicarbonyl compound, activating it for nucleophilic attack by the hydrazine.
Transition metal complexes are also widely employed as homogeneous catalysts. For example, palladium-catalyzed four-component coupling reactions of a terminal alkyne, a hydrazine, carbon monoxide, and an aryl iodide can produce pyrazole derivatives. researchgate.net Similarly, silver-catalyzed reactions of N'-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate provide a route to trifluoromethylated pyrazoles. mdpi.com While these examples showcase the utility of homogeneous catalysts in constructing the pyrazole core, their application in the direct synthesis of this compound is less commonly reported. However, these methods can be adapted to synthesize precursors that are then converted to the target compound.
Heterogeneous Catalysis (e.g., Nanocatalysts, Biocatalysts)
Heterogeneous catalysts, which are in a different phase from the reactants, offer several advantages, including ease of separation from the reaction mixture and potential for recyclability. This has led to the development of various solid-supported catalysts for pyrazole synthesis.
Nanocatalysts: The high surface-area-to-volume ratio of nanocatalysts makes them particularly efficient. For instance, nano-zinc oxide has been utilized as an effective catalyst for the synthesis of 1,3,5-substituted pyrazole derivatives via the condensation of phenylhydrazine with ethyl acetoacetate. sciencegate.app The use of nanocatalysts often leads to higher yields, shorter reaction times, and milder reaction conditions.
Biocatalysts: The use of enzymes as catalysts (biocatalysis) is a rapidly growing area in green chemistry. Lipases, in particular, have been shown to catalyze the synthesis of pyrazole derivatives. acs.orgnih.govresearchgate.netresearchgate.net In one study, an immobilized Thermomyces lanuginosus lipase (B570770) (TLL) was used to catalyze the one-pot, three-component synthesis of 1,3,5-trisubstituted pyrazoles from phenyl hydrazines, nitroolefins, and benzaldehydes. acs.orgnih.gov This enzymatic approach offers high regioselectivity and proceeds under mild conditions. acs.orgnih.gov The versatility of lipases in catalyzing reactions beyond their natural hydrolytic function, a phenomenon known as enzyme promiscuity, is harnessed in these syntheses. researchgate.net
Below is a table summarizing some research findings on the use of heterogeneous catalysts in pyrazole synthesis:
| Catalyst Type | Specific Catalyst | Reactants | Product Type | Key Advantages |
| Nanocatalyst | Nano-Zinc Oxide | Phenylhydrazine, Ethyl acetoacetate | 1,3,5-substituted pyrazoles | High yield, short reaction time, easy work-up. sciencegate.app |
| Biocatalyst | Immobilized Thermomyces lanuginosus lipase (TLL) | Phenyl hydrazines, Nitroolefins, Benzaldehydes | 1,3,5-trisubstituted pyrazoles | High regioselectivity, mild reaction conditions, green catalyst. acs.orgnih.gov |
Catalyst-Free and Solvent-Free Methodologies
In the quest for more sustainable synthetic methods, catalyst-free and solvent-free approaches for pyrazole synthesis have been developed. These methods often utilize alternative energy sources like microwave irradiation or ultrasound to promote the reaction.
Ultrasound-Assisted Synthesis: Ultrasound irradiation has been successfully employed for the catalyst-free synthesis of various heterocyclic compounds, including pyrazole derivatives. scilit.comnih.gov For example, the one-pot, four-component reaction of pyrazole aldehydes, amines, isocyanides, and sodium azide (B81097) to form pyrazole-centered 1,5-disubstituted tetrazoles can be achieved in high yields and short reaction times under ultrasound irradiation without the need for a catalyst or solvent. scispace.comsciencegate.appeurekaselect.com
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. Solvent-free, microwave-assisted synthesis of pyrazolone derivatives has been reported, offering a rapid and efficient protocol. nih.gov For instance, the synthesis of 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(2-hydroxy-substituted phenyl) propane-1,3-diones has been achieved using microwave irradiation under solvent-free conditions with potassium carbonate as a solid support. bohrium.com This method avoids the use of hazardous solvents and significantly reduces reaction times. bohrium.com
Here is a data table of research findings on catalyst-free and solvent-free pyrazole synthesis:
| Energy Source | Reaction Type | Reactants | Product Type | Key Advantages |
| Ultrasound | One-pot, four-component reaction | Pyrazole aldehyde, Amine, Isocyanide, Sodium azide | Pyrazole-centered 1,5-disubstituted tetrazoles | Mild conditions, high yield, catalyst and solvent-free, short reaction time. scispace.comsciencegate.appeurekaselect.com |
| Microwave | Condensation | 3-Methyl-1-phenyl-1H-pyrazol-5-one, Aldehydes | 4-Arylidenepyrazolone derivatives | Rapid, efficient, solvent-free. nih.gov |
| Microwave | Domino reaction | Isatin, Malononitrile, 3-Methyl-1-phenyl-1H-pyrazol-5-one | Spiro[indole-3,4′-pyrano[2,3-c]pyrazole] derivatives | Solvent-free, avoids hazardous solvents, increased yields. bohrium.com |
Iii. Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Methyl-1,5-diphenyl-1H-pyrazol-4-ol, both ¹H and ¹³C NMR would be essential.
¹H NMR Spectroscopy: This technique provides information about the chemical environment, number, and connectivity of protons.
Methyl Protons (C3-CH₃): A singlet peak would be expected, typically in the range of δ 2.0-2.5 ppm.
Aromatic Protons (N1-Phenyl and C5-Phenyl): A series of multiplets would appear in the aromatic region (δ 7.0-8.0 ppm), corresponding to the ten protons on the two phenyl rings. The specific splitting patterns would depend on the substitution and electronic environment.
Hydroxyl Proton (C4-OH): A broad singlet would be expected, the chemical shift of which is highly dependent on solvent and concentration.
¹³C NMR Spectroscopy: This provides information on the different carbon environments in the molecule.
Methyl Carbon (C3-CH₃): A signal in the aliphatic region, typically around δ 10-20 ppm.
Pyrazole (B372694) Ring Carbons (C3, C4, C5): Three distinct signals would be expected. The C4 carbon bearing the hydroxyl group would be shifted downfield, while C3 and C5 would appear at different chemical shifts due to their unique substitution.
Phenyl Ring Carbons: Signals for the twelve carbons of the two phenyl rings would appear in the aromatic region (δ 120-140 ppm). The carbons directly attached to the pyrazole ring (ipso-carbons) would have distinct chemical shifts.
| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H NMR | -CH₃ | ~2.3 | Singlet |
| Ar-H | ~7.2-7.8 | Multiplet | |
| -OH | Variable | Broad Singlet | |
| ¹³C NMR | -CH₃ | ~13 | - |
| C4-OH | ~140 | - | |
| Pyrazole Ring (C3, C5) | ~145-150 | - | |
| Aromatic Carbons | ~125-139 | - |
Infrared (IR) Spectroscopy in Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies. For this compound, key absorptions would confirm its primary structural features.
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the hydroxyl (-OH) group.
C=C and C=N Stretches: Medium to strong absorptions in the 1450-1610 cm⁻¹ region would correspond to the stretching vibrations of the carbon-carbon bonds within the aromatic rings and the carbon-nitrogen bonds of the pyrazole core.
C-H Stretches: Aromatic C-H stretching would appear as a group of bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Alcohol) | 3200-3600 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium |
| C=C / C=N Stretch (Ring) | 1450-1610 | Medium-Strong |
Mass Spectrometry (MS) in Molecular Weight Determination
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound. For this compound (C₁₆H₁₄N₂O), high-resolution mass spectrometry (HRMS) would provide a precise mass measurement.
Molecular Ion Peak ([M]⁺): The expected molecular weight is approximately 250.11 g/mol . The mass spectrum would show a prominent molecular ion peak corresponding to this mass.
High-Resolution Mass Spectrometry (HRMS): This would confirm the elemental formula. For C₁₆H₁₄N₂O, the calculated exact mass for the protonated molecule [M+H]⁺ is 251.1184. An experimental value matching this to within a few parts per million (ppm) would confirm the molecular formula.
Fragmentation Pattern: The molecule would also fragment in a predictable manner, with major fragments likely arising from the loss of the methyl group, the phenyl groups, or other stable neutral fragments, providing further structural clues.
X-ray Crystallography for Solid-State Structure Analysis
Should this compound be obtained as a suitable single crystal, X-ray crystallography would provide the ultimate structural proof. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and intermolecular interactions.
The analysis would confirm:
The planarity of the pyrazole ring.
The dihedral angles between the pyrazole core and the two phenyl rings at the N1 and C5 positions.
The specific bond lengths of the C-O, C=N, C=C, and N-N bonds, confirming the pyrazol-4-ol structure.
Intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group.
Application of Spectroscopic Techniques for Isomer Differentiation
Spectroscopic techniques are crucial for distinguishing this compound from its potential isomers, such as 3-Methyl-1,5-diphenyl-1H-pyrazol-5-ol.
NMR Spectroscopy: The position of the substituent on the pyrazole ring dramatically affects the electronic environment and thus the NMR spectra. For example, the ¹³C NMR chemical shift of the carbon bearing the hydroxyl group would be significantly different between a C4-ol and a C5-ol isomer.
Mass Spectrometry: While isomers have the same molecular weight, their fragmentation patterns upon ionization can differ. The stability of the resulting fragment ions can vary based on the original position of the hydroxyl group, leading to different relative abundances in the mass spectrum, which can aid in differentiation.
Iv. Computational and Theoretical Chemistry Studies
Molecular Docking Investigations on Receptor Binding
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands like 3-Methyl-1,5-diphenyl-1H-pyrazol-4-ol (Edaravone) interact with biological receptors at the molecular level.
Recent studies have provided evidence that Edaravone directly binds to the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in regulating cellular responses. mdpi.comnih.gov To investigate this interaction, docking studies were performed using the cryo-EM structure of the AHR. mdpi.com These simulations aimed to identify the potential binding mode of Edaravone within the receptor's active site, comparing it to known AHR agonists. mdpi.com
While specific studies on Edaravone are illuminating, broader research into the docking of structurally related 1,5-diarylpyrazole derivatives reveals common interaction patterns with various key protein targets. These analogs have been docked into the active sites of enzymes such as Cyclooxygenase-2 (COX-2), Cyclin-Dependent Kinase 2 (CDK2), C-RAF, and CYP17. mdpi.comnih.govnih.gov For example, docking of 1,5-diarylpyrazoles into the COX-2 active site demonstrated that these inhibitors interact in a manner very similar to the known inhibitor SC-558. nih.gov In another study, a series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives were synthesized, and docking simulations were used to determine the probable binding model of the most potent compound within the active site of CDK2. nih.gov These computational models are crucial for rationalizing the structure-activity relationships and guiding the design of new, more potent inhibitors. nih.govnih.gov
| Compound/Derivative Class | Protein Target | Key Findings | Reference |
|---|---|---|---|
| Edaravone | Aryl Hydrocarbon Receptor (AHR) | Predicted to be a direct AHR ligand, triggering its activation. | mdpi.comnih.gov |
| 1,5-Diarylpyrazoles | Cyclooxygenase-2 (COX-2) | Binding models demonstrated conformations and interactions similar to known inhibitors like SC-558. Calculated binding free energies correlated well with inhibitory activities. | nih.gov |
| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives | Cyclin-Dependent Kinase 2 (CDK2) | Docking simulations helped determine the probable binding model of the most active compound (5a) in the CDK2 active site. | nih.gov |
| Pyrazole Derivatives | C-RAF | Compound M36 showed a binding affinity score of -9.7 kcal/mol, close to the standard drug sorafenib (B1663141) (-10.2 kcal/mol). | mdpi.com |
| Pyrazole Derivatives | CYP17 | Binding affinities ranged from -3.7 to -10.4 kcal/mol, with some compounds approaching the scores of standard drugs galeterone (B1683757) (-11.6 kcal/mol) and olaparib (B1684210) (-11.4 kcal/mol). | mdpi.com |
Quantum Chemical Calculations and Density Functional Theory (DFT)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. For Edaravone and its derivatives, DFT studies have been instrumental in understanding the mechanisms behind their notable antioxidant activity. nih.govmdpi.com
Studies have utilized the B3LYP/6-31G* level of theory to explore the structure-activity relationship of Edaravone analogs. nih.govmdpi.com Key calculated parameters include Ionization Potential (IP), which relates to the ease of electron abstraction, and Bond Dissociation Energy (BDE) for the C-H bond on the pyrazole ring, which is related to hydrogen atom transfer. nih.govmdpi.com These calculations reveal that the antioxidant activity is highly dependent on the substituents on the pyrazole core. nih.gov For instance, electron-donating groups (EDGs) at specific positions can decrease the IP, enhancing the molecule's ability to donate an electron. mdpi.com Conversely, groups that stabilize the resulting radical can lower the BDE, facilitating hydrogen donation. nih.govmdpi.com
Theoretical studies have found a correlation between these calculated parameters and experimentally observed antioxidant activity. mdpi.com For example, Edaravone derivatives with BDE(CH) values lower than 82 kcal·mol⁻¹ were found to be more active than Edaravone itself. mdpi.com Furthermore, DFT has been used to study the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), where the energy gap (ΔE) provides insights into the molecule's chemical reactivity and kinetic stability. nih.gov These theoretical investigations provide a detailed rationale for the antioxidant properties of Edaravone and guide the synthesis of new derivatives with potentially enhanced activity. nih.govmdpi.comresearchgate.net
| Compound | Method | Ionization Potential (IP) (eV) | Bond Dissociation Energy (BDE_CH) (kcal/mol) | Reference |
|---|---|---|---|---|
| Edaravone | DFT/B3LYP | 7.50 | 77.93 | mdpi.com |
| 4'-Carboxy Edaravone (2b) | DFT (6–311++G(d,p)) | -6.22 (HOMO) | N/A | nih.gov |
| 4'-Methyl ester Edaravone (2c) | DFT (6–311++G(d,p)) | -6.19 (HOMO) | N/A | nih.gov |
| Derivatives with EDGs at position 4 | DFT/B3LYP | Lower than Edaravone | < 76 | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of compounds with their biological activity. For the 1,5-diarylpyrazole class, which includes the core structure of this compound, QSAR studies have been pivotal in identifying the key molecular features required for specific biological activities, such as the selective inhibition of cyclooxygenase-2 (COX-2). nih.govresearchgate.netmdpi.com
Researchers have developed robust 3D-QSAR models using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These models are built using a "training set" of molecules with known activities and are then validated using a "test set" to ensure their predictive power. mdpi.com For a series of 1,5-diarylpyrazole COX-2 inhibitors, CoMFA and CoMSIA models yielded high cross-validated correlation coefficients (q²) of 0.635 and 0.641, respectively, indicating good predictive ability. nih.gov
These QSAR models have successfully identified critical descriptors that govern inhibitory potency. For instance, a 3D spatial descriptor (std_dim3) and a partial charge descriptor (PEOE_VSA-1) were found to have a satisfactory correlation with COX-2 inhibitory potency. researchgate.net Furthermore, topological descriptors like the Balaban J index were shown to be imperative in governing both COX-1 potency and the selectivity for COX-2 over COX-1. researchgate.net The insights gained from these models provide clear guidelines for designing novel inhibitors with enhanced activity and selectivity by modifying the steric, electrostatic, and hydrophobic fields of the lead molecules. nih.govacs.org
| QSAR Method | Target Activity | Cross-Validated r² (q² or r²_cv) | Conventional r² | Key Finding | Reference |
|---|---|---|---|---|---|
| CoMFA | COX-2 Inhibition | 0.635 | Not specified | Developed a predictive model based on steric and electrostatic fields. | nih.gov |
| CoMSIA | COX-2 Inhibition | 0.641 | Not specified | Generated a predictive model incorporating hydrophobic, donor, and acceptor fields. | nih.gov |
| MFA | COX-2 Inhibition | 0.730 | 0.860 | Produced a reasonably good predictive model for a set of 25 training compounds. | mdpi.com |
| RSA | COX-2 Inhibition | 0.770 | 0.900 | Generated a model with high correlation coefficients, visualizing favorable and unfavorable interaction surfaces. | mdpi.com |
In Silico Approaches to Ligand-Protein Interactions
Beyond initial docking, a variety of other in silico approaches are used to gain a deeper, more dynamic understanding of ligand-protein interactions. These methods, including molecular dynamics (MD) simulations, help to validate docking poses and explore the stability of the ligand-receptor complex over time.
Molecular dynamics simulations have been applied to complexes of Edaravone and its derivatives with their protein targets. mdpi.commdpi.com For instance, after docking Edaravone into the Aryl Hydrocarbon Receptor (AHR), MD simulations were performed to assess the stability of the predicted binding mode. mdpi.com Similarly, for other pyrazole derivatives, MD simulations of up to 1000 ns (1 microsecond) have been conducted on protein-ligand complexes to evaluate interaction stability. mdpi.com Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates conformational stability, and the Root Mean Square Fluctuation (RMSF), which highlights flexible regions of the protein. mdpi.comnih.gov
| Protein-Ligand Complex | Simulation Duration | Key Findings | Reference |
|---|---|---|---|
| AHR-Edaravone | Not specified | Used to confirm the stability of the binding of Edaravone in the AHR. | mdpi.com |
| RET Kinase-Pyrazole derivative (compound 25) | 100 ns | The complex was stable, with consistent hydrophobic and H-bond interactions observed in both docking and MD. Van der Waals energy was crucial for binding. | nih.gov |
| CYP17-Pyrazole derivative (M72) | 1000 ns | Analysis of RMSD, RMSF, and RoG supported the structural integrity and interaction stability of the complex in a dynamic state. | mdpi.com |
| C-RAF-Pyrazole derivative (M36) | 1000 ns | MD simulation was used to confirm the stability of the best-docked compound within the C-RAF protein. | mdpi.com |
V. Structure Activity Relationship Sar Studies of 3 Methyl 1,5 Diphenyl 1h Pyrazol 4 Ol Derivatives
Impact of Substituent Modifications on Biological Profiles
The biological activity of pyrazole (B372694) derivatives can be significantly altered by modifying the substituents on the core structure. For the 1,3,5-trisubstituted pyrazole framework, the phenyl rings at the N1 and C5 positions, as well as the methyl group at the C3 position, are primary targets for modification.
Research on analogous 1,3,5-trisubstituted pyrazoles has demonstrated that the electronic nature of substituents on the aryl rings is a key determinant of bioactivity. For instance, in a series of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), which are derivatives of the closely related pyrazol-5-ol isomer, a clear correlation between the substituent on the arylmethylene bridge and biological effect was observed. nih.gov Compounds featuring electron-withdrawing groups, such as nitro or chloro groups, on the phenyl ring generally exhibit different activity profiles compared to those with electron-donating groups like hydroxyl or methoxy (B1213986) groups. nih.govresearchgate.net
In one study, derivatives were tested for their cytotoxic properties against the RKO colorectal carcinoma cell line. The results indicated that the presence and position of hydroxyl groups on the aryl ring significantly influenced activity. The compound 3i, featuring two hydroxyl groups at positions 3 and 4 of the phenyl ring, was found to be the most potent, with an IC₅₀ of 9.9 ± 1.1 μM. nih.gov This suggests that hydrogen bond donating capabilities and specific electronic properties conferred by these substituents are critical for the cytotoxic mechanism, which was identified as p53-mediated apoptosis. nih.gov
| Compound | Aryl Substituent (R) | IC₅₀ (μM) |
|---|---|---|
| 3a | 4-NO₂ | 27.5 ± 2.3 |
| 3d | 4-Cl | 31.4 ± 1.7 |
| 3h | 3-OH, 4-OCH₃ | 15.8 ± 1.2 |
| 3i | 3,4-diOH | 9.9 ± 1.1 |
| 3k | 4-OCH₃ | > 50 |
| 3o | 4-OH | 19.8 ± 1.5 |
Similarly, studies on other 1,3,5-trisubstituted pyrazoles have shown that modifications can tune antimicrobial activity. tsijournals.com The collective findings underscore that systematic substitution on the peripheral phenyl rings is a valid strategy for modulating the biological profiles of these pyrazole scaffolds.
Positional Isomerism and Pharmacological Implications
Positional isomerism plays a fundamental role in determining the pharmacological properties of pyrazole derivatives. Within the 3-methyl-1,5-diphenylpyrazole framework, the position of the hydroxyl group is a critical structural feature. The target compound, a pyrazol-4-ol, is a positional isomer of the more extensively studied 3-methyl-1,5-diphenyl-1H-pyrazol-5-ol (a tautomer of Edaravone). mdpi.commdpi.com
The location of the hydroxyl group at the C4 versus the C5 position significantly alters the molecule's electronic distribution, acidity, and capacity for hydrogen bonding and tautomerism. Pyrazol-5-ones (or their pyrazol-5-ol tautomers) are well-established scaffolds in medicinal chemistry, known for a wide range of biological activities including antioxidant and anti-inflammatory effects. globalresearchonline.net Their synthesis often begins with the cyclocondensation of a β-ketoester like ethyl acetoacetate (B1235776) with a hydrazine (B178648), such as phenylhydrazine (B124118). mdpi.commdpi.com
The pharmacological divergence between these isomers can be attributed to their different chemical environments. The hydroxyl group at C4 in 3-methyl-1,5-diphenyl-1H-pyrazol-4-ol is attached to a carbon atom double-bonded within the aromatic pyrazole ring, giving it phenolic character. In contrast, the pyrazol-5-ol isomer exists in tautomeric equilibrium with its keto form, 3-methyl-1,5-diphenyl-1H-pyrazol-5(4H)-one. This keto-enol tautomerism is crucial for its chemical reactivity and biological interactions. The different electronic and structural landscapes of pyrazol-4-ol and pyrazol-5-ol isomers mean they are likely to interact with biological targets differently, leading to distinct pharmacological profiles.
Core Pyrazole Ring Modifications and Bioactivity Modulation
Altering the central pyrazole ring is a key strategy for modulating bioactivity. Modifications can range from the reduction of the ring to form pyrazolines (dihydropyrazoles) to the fusion of the pyrazole with other heterocyclic systems. researchgate.netnih.gov
Another common modification is the reduction of the C4-C5 double bond of the pyrazole ring to yield 4,5-dihydropyrazoles, commonly known as 2-pyrazolines. This transformation from a planar, aromatic system to a non-planar, more flexible structure has profound effects on bioactivity. nih.gov For example, 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been identified as potent and selective inhibitors of monoamine oxidase (MAO). nih.gov The change in geometry and electronic structure directly impacts how the molecule fits into the active site of its target enzyme.
Stereochemical Considerations in Activity
Stereochemistry is a critical factor in the biological activity of pyrazole derivatives, particularly when modifications introduce a chiral center. nih.gov While this compound itself is achiral, many of its derivatives, especially the reduced pyrazoline analogues, possess at least one stereocenter. The reduction of the C4=C5 double bond to form a 4,5-dihydropyrazole, for instance, typically creates a chiral center at the C5 position.
The different spatial arrangements of substituents in enantiomers can lead to significant variations in their interaction with chiral biological targets like enzymes and receptors. A compelling example is found in the study of chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives as monoamine oxidase (MAO) inhibitors. nih.gov After separating the racemic mixtures of the most potent compounds into their individual enantiomers, researchers observed notable differences in their inhibitory activity.
For one compound, the (-)-enantiomer displayed a three-fold higher potency for MAO-A inhibition compared to its (+)-enantiomer. For another derivative, the enantiomers showed a more than two-fold difference in potency, highlighting that the specific 3D orientation of the phenyl group at the C5 chiral center is a key determinant for effective binding to the enzyme. nih.gov
| Compound | Enantiomer | Kᵢ (MAO-A) (nM) | Selectivity Index (SI) |
|---|---|---|---|
| Compound 6 | (-) | 2 | 165,000 |
| (+) | 6 | 166,666 | |
| Compound 11 | (-) | 4 | 80,000 |
| (+) | 7 | 38,571 |
These findings underscore the importance of stereochemical considerations in the design and development of pyrazole-based therapeutic agents. The orientation of substituents in three-dimensional space can be as critical as the nature of the substituents themselves in defining the pharmacological outcome.
Vi. Biological Activity and Mechanistic Insights in Vitro Studies
Antioxidant Activity and Radical Scavenging Assays
The pyrazole (B372694) scaffold is a key feature in compounds known for their ability to counteract oxidative stress. Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a pyrazole derivative, is a well-established free-radical scavenger used in clinical settings nih.gov. Research on related structures, particularly 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), has demonstrated significant antioxidant capabilities.
These bis-pyrazole derivatives have been evaluated for their radical scavenging activity using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. In these assays, the antioxidant compound donates a hydrogen atom to the DPPH radical, a process that can be monitored by the decrease in absorbance at 517 nm ijamscr.com. A study involving seventeen different 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) found that all tested compounds exhibited good radical scavenging activity nih.gov. Notably, about half of the synthesized derivatives were more potent than the standard antioxidant, ascorbic acid. The most active compound in this series, 4,4'-[(4-Nitrophenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol), displayed a half-maximal inhibitory concentration (IC50) of 6.2 µM nih.gov.
Other pyrazole derivatives have also shown promise in various antioxidant assays, including nitric oxide (NO), superoxide radical scavenging, and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assays jst.go.jpresearchgate.net. For instance, certain pyrazoline derivatives demonstrated more potent scavenging activity against the ABTS•+ radical cation than the synthetic antioxidant butylated hydroxytoluene (BHT) researchgate.net. The collective findings indicate that the pyrazol-4-ol core and its derivatives are effective at neutralizing free radicals, which is a key mechanism in mitigating oxidative stress-related cellular damage.
Table 1: DPPH Radical Scavenging Activity of Selected 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) Derivatives
| Compound ID | Aryl Substituent | IC50 (µM) nih.gov |
|---|---|---|
| 3a | 2-Hydroxyphenyl | 10.1 ± 1.2 |
| 3b | Phenyl | 10.9 ± 0.9 |
| 3f | 3-Hydroxyphenyl | 17.5 ± 1.1 |
| 3i | 4-Nitrophenyl | 6.2 ± 0.6 |
| 3k | 4-Methoxyphenyl | 18.0 ± 0.8 |
| 3m | 4-Fluorophenyl | 9.0 ± 0.7 |
| Ascorbic Acid | (Standard) | 12.1 ± 0.9 |
| Edaravone | (Reference) | 15.6 ± 1.0 |
Anticancer and Cytotoxic Investigations (In Vitro Cell Line Studies)
The pyrazole nucleus is a common structural motif in several approved anticancer drugs, highlighting its importance in oncological research jst.go.jpnih.govnih.gov. Derivatives based on the 3-methyl-1-phenyl-pyrazol-5-ol scaffold have been investigated for their cytotoxic effects against various cancer cell lines and their ability to interfere with key oncogenic pathways.
Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. The pyrazole scaffold has proven to be a versatile framework for designing inhibitors of these enzymes.
BRAFV600E: The V600E mutation in the BRAF kinase is a driver in many cancers, particularly melanoma researchgate.netijpsjournal.com. Numerous studies have demonstrated that pyrazole derivatives can effectively inhibit this mutant kinase. A series of 5-phenyl-1H-pyrazole derivatives containing a niacinamide moiety were evaluated as potential BRAFV600E inhibitors, with one compound exhibiting an IC50 value of 0.33 µM nih.gov. Other pyrazole-based hybrids have also shown potent BRAFV600E inhibition, with IC50 values as low as 93 nM nih.gov. These findings underscore the potential of the pyrazole core to serve as a scaffold for targeted melanoma therapies.
CDC7 Kinase: Cell division cycle 7 (CDC7) kinase is essential for initiating DNA replication and is a target in cancer therapy nih.govacs.org. While extensive experimental data with IC50 values for the specific title compound is limited, in silico studies have identified pyrazole derivatives as potential CDC7 inhibitors. Molecular docking and dynamics studies of compounds like 5-(phenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydes have shown strong binding energies to the active site of CDC7, suggesting they may act as effective inhibitors nih.govdiva-portal.org.
LRRK2: Leucine-rich repeat kinase 2 (LRRK2) is a target for Parkinson's disease, and its mutations are also linked to some cancers researchgate.netnih.govacs.org. Aminopyrazole derivatives have been developed as potent and selective LRRK2 inhibitors. By replacing an aniline moiety with aminopyrazole, researchers created compounds that demonstrated significant LRRK2 inhibition in both biochemical and cell-based assays nih.govacs.org.
Lm-PTR1: Pteridine reductase 1 (PTR1) is a crucial enzyme for the survival of Leishmania parasites, making it an attractive drug target japsonline.com. Pyrazole derivatives have been screened for antileishmanial activity, with in silico experiments suggesting Lm-PTR1 as a likely target researchgate.net. Several compounds showed potent activity against Leishmania major amastigotes, with the most active displaying an IC50 value of 1.45 µM researchgate.net.
NS5B Polymerase: The hepatitis C virus (HCV) NS5B polymerase is an essential enzyme for viral replication. Pyrazolobenzothiazine derivatives have been identified as inhibitors of this polymerase, binding to the palm site I of the enzyme acs.orgrsc.orgnih.gov. The most promising derivatives exhibited IC50 values against the NS5B polymerase in the low micromolar range, such as 7.9 µM and 2.7 µM, demonstrating the utility of the pyrazole scaffold in developing antiviral agents acs.orgrsc.org.
Table 2: In Vitro Kinase Inhibitory Activity of Selected Pyrazole Derivatives
| Compound Class | Target Kinase | IC50 Value | Source |
|---|---|---|---|
| 5-Phenyl-1H-pyrazole derivative (5h) | BRAFV600E | 0.33 µM | nih.gov |
| Pyrazoline derivative (Compound II) | BRAFV600E | 93 nM | nih.gov |
| Pyrazolobenzothiazine derivative (2p) | HCV NS5B Polymerase | 2.7 µM | rsc.org |
| Pyrazolobenzothiazine derivative (2b) | HCV NS5B Polymerase | 7.9 µM | acs.org |
| Pyrazole derivative (Compound 3i) | Leishmania major (amastigote) | 1.45 µM | researchgate.net |
A key strategy in cancer therapy is to induce programmed cell death (apoptosis) in malignant cells. Studies on 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives revealed that the most cytotoxic compound in the series triggers cell death primarily through p53-mediated apoptosis nih.govnih.gov. Further investigation showed that while the predominant death pathway was apoptosis, autophagy proteins were also activated, likely as a cellular survival mechanism in response to the compound-induced stress nih.govnih.gov. Other research has corroborated the pro-apoptotic potential of different pyrazole derivatives. For instance, certain compounds have been shown to induce apoptosis in triple-negative breast cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase-3 acs.orgacs.org. Similarly, pyrazole-indole hybrids have been found to activate pro-apoptotic proteins like Bax and p53 while inhibiting the anti-apoptotic protein Bcl-2 researchgate.netfrontiersin.orgrsc.org.
The cytotoxic potential of 3-methyl-1-phenyl-pyrazol-5-ol derivatives has been evaluated against a range of cancer cell lines. A comprehensive study on 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) tested their effects on human colorectal RKO carcinoma cells jst.go.jpnih.govnih.gov. The results showed that cytotoxicity was dependent on the substituent on the arylmethylene bridge, with several compounds exhibiting IC50 values in the low micromolar range. The derivative featuring a 4-nitrophenyl group was the most potent, with an IC50 of 9.9 µM against RKO cells nih.govnih.gov. In addition to cancer cells, the cytotoxicity of pyrazole compounds has also been assessed against non-cancerous cell lines to determine selectivity. For example, pyrano[2,3-c]pyrazole derivatives were evaluated for their effect on Vero-E6 cells (from African green monkey kidney) to assess their potential as antiviral agents nih.gov.
Table 3: Cytotoxicity of Selected 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) Derivatives against RKO Cells
| Compound ID | Aryl Substituent | IC50 (µM) nih.gov |
|---|---|---|
| 3a | 2-Hydroxyphenyl | 15.6 ± 1.2 |
| 3b | Phenyl | 20.2 ± 1.1 |
| 3i | 4-Nitrophenyl | 9.9 ± 1.1 |
| 3k | 4-Methoxyphenyl | 24.3 ± 1.2 |
| 3m | 4-Fluorophenyl | 16.5 ± 0.9 |
| Doxorubicin | (Standard) | 0.8 ± 0.1 |
Anti-inflammatory Research (In Vitro Enzyme and Cell-Based Assays)
The pyrazole ring is a cornerstone of many anti-inflammatory drugs ijpsjournal.com. Its derivatives are known to target key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects primarily by inhibiting COX enzymes, which are responsible for prostaglandin synthesis nih.gov. There are two main isoforms, COX-1 and COX-2; COX-1 is constitutively expressed and has housekeeping functions, while COX-2 is induced at sites of inflammation nih.gov. The selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects associated with COX-1 inhibition semanticscholar.org.
The pyrazole scaffold is famously present in Celecoxib, a selective COX-2 inhibitor ijpsjournal.com. Research into other pyrazole derivatives has continued to explore this mechanism. A series of 3-methyl-1-phenylchromeno[4,3-c]pyrazol-4(1H)-ones were synthesized and evaluated for their in vitro COX inhibitory potential nih.gov. Several compounds were identified as potent and selective COX-2 inhibitors. The most active compound in this series showed a COX-2 IC50 of 1.79 µM and a COX-1 IC50 of over 30 µM, resulting in a high selectivity index (>16.7) nih.gov. Similarly, novel pyrazole-pyridazine hybrids have been developed that demonstrate higher COX-2 inhibitory action than Celecoxib, with IC50 values as low as 1.15 µM rsc.org. These studies confirm that the pyrazole core can be chemically modified to create highly potent and selective COX-2 inhibitors.
Table 4: In Vitro COX-2 Inhibitory Activity of Selected Pyrazole Derivatives
| Compound Class | Compound | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) | Source |
|---|---|---|---|---|
| Chromeno-pyrazol-4-ones | 3b | 1.79 | > 16.7 | nih.gov |
| Chromeno-pyrazol-4-ones | 3d | 2.15 | > 13.9 | nih.gov |
| Pyrazole-pyridazine hybrid | 5f | 1.50 | 129.87 | rsc.org |
| Pyrazole-pyridazine hybrid | 6f | 1.15 | 171.30 | rsc.org |
| Diarylpyrazole | 4b | 0.017 | > 588 | semanticscholar.org |
| Celecoxib | (Standard) | 1.95 | 100.00 | rsc.org |
Protein Denaturation and Cell Membrane Protection Assays
The anti-inflammatory potential of pyrazole derivatives, structurally related to 3-Methyl-1,5-diphenyl-1H-pyrazol-4-ol, has been investigated using in vitro protein denaturation assays. Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis. The ability of a compound to inhibit heat-induced protein denaturation is considered a marker for its anti-inflammatory activity.
A study evaluated a series of 1,5-diarylpyrazole compounds, specifically 2-methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol and its aminomethyl derivatives, for their anti-inflammatory capabilities through a heat-induced protein denaturation technique. researchgate.net The results indicated that the aminomethyl derivatives exhibited higher activity in preventing protein denaturation compared to the parent compound. researchgate.net This suggests that the addition of aminomethyl groups can enhance the anti-inflammatory potential of the pyrazole scaffold. The activity of these compounds was compared against Diclofenac sodium, a standard nonsteroidal anti-inflammatory drug (NSAID). researchgate.net
Table 1: In Vitro Anti-inflammatory Activity of 1,5-Diarylpyrazole Derivatives by Protein Denaturation Assay
| Compound | Concentration (µg/mL) | % Inhibition | IC₅₀ (µg/mL) |
| 2-methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol | 10 | 12.45 | >100 |
| 20 | 20.11 | ||
| 40 | 29.87 | ||
| 80 | 41.56 | ||
| 100 | 48.99 | ||
| 2-methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol derivative 2a | 10 | 15.78 | 85.11 |
| 20 | 25.43 | ||
| 40 | 38.76 | ||
| 80 | 49.12 | ||
| 100 | 55.65 | ||
| 2-methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol derivative 2e | 10 | 20.11 | 70.23 |
| 20 | 30.22 | ||
| 40 | 45.34 | ||
| 80 | 58.98 | ||
| 100 | 65.43 | ||
| Diclofenac Sodium (Standard) | 10 | 35.65 | 45.21 |
| 20 | 48.78 | ||
| 40 | 59.12 | ||
| 80 | 79.87 | ||
| 100 | 92.11 |
Data derived from a study on the anti-inflammatory potential of novel 1,5-diarylpyrazole compounds. researchgate.net
Antileishmanial and Antimalarial Investigations
The pyrazole scaffold is a subject of significant interest in the search for new antiparasitic agents, with numerous derivatives demonstrating notable antileishmanial and antimalarial properties. globalresearchonline.netresearchgate.net
Antileishmanial Activity Several studies have highlighted the efficacy of pyrazole derivatives against Leishmania species. In one investigation, a series of pyrazole and pyrano[2,3-c]pyrazole derivatives were evaluated for their activity against Leishmania major promastigotes. nih.gov Seven of the tested compounds showed promising antileishmanial effects, with IC₅₀ values ranging from 34.79 to 43.55 µg/mL, which were significantly more potent than the standard drug, Glucantime (IC₅₀ value of 97.31 µg/mL). nih.gov Specifically, pyrazole derivatives designated as P1, P5, and P8 exhibited significant activity with IC₅₀ values of 35.53, 36.79, and 37.40 μg/mL, respectively. nih.gov Another study reported on a novel pyrazole derivative, 4-[2-(1-(ethylamino)-2-methylpropyl)phenyl]-3-(4-methyphenyl)-1-phenylpyrazole, which inhibited the in vitro multiplication of L. tropica, L. major, and L. infantum at micromolar concentrations. researchgate.net
Antimalarial Activity The pyrazole nucleus is also a key feature in compounds investigated for antimalarial action. Research into pyrazole-hydrazine coupled Schiff base derivatives has demonstrated their potential as anti-plasmodial agents in vivo. nih.gov These multi-functional compounds were found to significantly reduce parasitaemia counts and suppress parasitaemia to levels comparable to standard artemether combination therapy. nih.gov Furthermore, studies on tri- and tetra-substituted anilino pyrazoles have identified compounds with potent antiplasmodial activity. mdpi.com For example, the N¹-methylation of certain 5-anilino-3-phenyl pyrazoles considerably enhanced their activity, with one derivative showing micromolar IC₅₀ values against different Plasmodium strains. mdpi.com
Table 2: In Vitro Antileishmanial Activity of Pyrazole Derivatives against Leishmania major
| Compound ID | Scaffold Type | IC₅₀ (µg/mL) |
| P1 | Pyrazole | 35.53 |
| P3 | Pyrazole | 43.55 |
| P5 | Pyrazole | 36.79 |
| P8 | Pyrazole | 37.40 |
| P12 | Pyrano[2,3-c] pyrazole | 34.79 |
| P13 | Pyrano[2,3-c] pyrazole | 40.17 |
| P14 | Pyrano[2,3-c] pyrazole | 38.51 |
| Glucantime (Standard) | - | 97.31 |
Data sourced from an evaluation of pyrazole derivatives as antileishmanial agents. nih.gov
Other Biological Activities (e.g., Analgesic, Receptor Modulation)
Beyond their antiparasitic and anti-inflammatory properties, pyrazole derivatives, including those based on the 1,5-diphenyl pyrazole core, exhibit a wide spectrum of other biological activities.
Analgesic Activity The pyrazole nucleus is a well-established pharmacophore in analgesic and antipyretic drugs. nih.govnih.gov Various synthetic derivatives have been evaluated for their pain-relieving potential. Studies on N-substituted 4-(3-amino-2-hydroxy-1-propoxy)-1-methyl-3,5-diphenyl-1H-pyrazoles and related esters have shown moderate analgesic activity in animal models. nih.gov Similarly, certain 2-substituted 4-phenyl-5-(3,5-diphenyl-1H-pyrazol-1-yl) pyrimidines also displayed moderate analgesic effects in rats and mice. nih.gov The development of novel pyrazole-containing compounds continues to be an active area of research for creating new analgesics with potentially fewer side effects than existing medications. rjpbr.comzsmu.edu.ua
Receptor and Enzyme Modulation Pyrazole derivatives have been identified as modulators of various biological targets. A notable example is Teneligliptin, which features a 3-methyl-1-phenyl-1H-pyrazol-5-yl moiety. Teneligliptin is a highly potent and selective inhibitor of dipeptidyl peptidase IV (DPP-4), an enzyme involved in glucose metabolism, making it an effective treatment for type 2 diabetes. mdpi.com This demonstrates the potential of the pyrazole scaffold to interact with specific enzyme active sites. Other research has pointed to pyrazole derivatives acting as cannabinoid receptor antagonists and inhibitors of p38 kinase, highlighting the versatility of this heterocyclic system in modulating different signaling pathways. researchgate.net
Platelet Anti-aggregating Activity Certain pyrazole derivatives have been investigated for their effects on platelet aggregation. In vitro studies on N-substituted 4-(3-amino-2-hydroxy-1-propoxy)-1-methyl-3,5-diphenyl-1H-pyrazoles and 2-substituted 4-phenyl-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyrimidines revealed significant platelet anti-aggregating activity, with some compounds showing potency comparable or superior to acetylsalicylic acid. nih.govnih.gov
Table 3: Profile of Various Biological Activities of Diphenyl-Pyrazole Derivatives
| Derivative Class | Biological Activity Investigated |
| 4-Hydroxy-3,5-diphenyl-1H-pyrazole esters | Antiarrhythmic, Sedative, Platelet Antiaggregating, Antihypertensive, Local Anesthetic, Analgesic |
| N-substituted 4-(3-amino-2-hydroxy-1-propoxy)-1-methyl-3,5-diphenyl-1H-pyrazoles | Antiarrhythmic, Sedative, Platelet Antiaggregating, Antihypertensive, Local Anesthetic, Analgesic |
| 2-substituted 4-phenyl-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyrimidines | Platelet Antiaggregating, Antihypertensive, Local Anesthetic, Analgesic, Anti-inflammatory |
| 3-[(2S,4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-ylcarbonyl]thiazolidine | Dipeptidyl Peptidase IV (DPP-4) Inhibition |
Information compiled from studies on the pharmacological activities of various pyrazole derivatives. nih.govnih.govmdpi.com
Vii. Advanced Applications and Material Science Perspectives
Role as Synthons in Heterocyclic Compound Synthesis
The pyrazol-4-ol core and its tautomeric forms, such as 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, are highly valued as synthons—or building blocks—in organic synthesis for the construction of more complex heterocyclic systems. Their utility stems from the presence of active methylene (B1212753) groups and the potential for various cyclocondensation and multi-component reactions.
Researchers have utilized these pyrazolone (B3327878) precursors in one-pot, multi-component reactions to create a diverse array of fused and linked heterocyclic compounds. For instance, they serve as key reactants in the synthesis of novel 1H-furo[2,3-c]pyrazole-4-amines through a catalyst-free, four-component domino reaction. researchgate.net The reaction of 3-methyl-1-phenyl-5-pyrazolone with reagents like methyl 3-bromo-3-nitroacrylate can lead to the formation of spiro-fused 2-nitrocyclopropanecarboxylates, demonstrating its utility in creating complex spirocyclic systems. researchgate.net
Furthermore, pyrazolones are instrumental in tandem Knoevenagel-Michael reactions. The reaction of two equivalents of a pyrazolone with various aromatic aldehydes can produce 4,4'-(arylmethylene) bis (1H-pyrazol-5-ols). ijpsr.com These derivatives are also employed in the synthesis of pyrazole-clubbed pyrimidine (B1678525) and thiazole (B1198619) compounds, which have shown potential as novel antimicrobial agents. nih.gov The reaction pathway often involves the initial condensation of the pyrazolone with other reagents, followed by cyclization to yield the final heterocyclic product. nih.govmdpi.com This versatility makes 3-methyl-1,5-diphenyl-1H-pyrazol-4-ol and related structures indispensable tools for synthetic chemists aiming to build complex molecular architectures.
Coordination Chemistry: Metal Complex Formation and Ligand Design
The pyrazolol framework is a proficient scaffold for designing chelating ligands used in coordination chemistry. The presence of nitrogen and oxygen donor atoms allows these molecules to form stable complexes with a wide range of metal ions. Derivatives of 3-methyl-1-phenyl-pyrazol-5-one, particularly those functionalized at the 4-position with groups like acetyl or benzoyl, can act as effective bidentate ligands.
These ligands typically coordinate with metal ions through the enolized carbonyl oxygen and the nitrogen atom of an attached functional group, such as an azomethine or hydrazone moiety. mdpi.com Research has demonstrated the successful synthesis and characterization of complexes with various transition metals, including Cr(III), Fe(III), Co(II), Ni(II), and Cu(II). mdpi.comresearchgate.net In many of these complexes, the pyrazolone-based ligand acts as a monobasic bidentate agent, leading to the formation of stable, often octahedral, geometries around the central metal ion. mdpi.comresearchgate.net The study of these metal complexes is crucial, as their formation can impart novel magnetic, electronic, and catalytic properties not present in the free ligand.
Below is a table summarizing the coordination behavior of some pyrazolone-based ligands with different metal ions.
| Metal Ion | Ligand Derivative | Coordination Mode | Resulting Geometry |
| Cr(III) | 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide | Monobasic monodentate | Octahedral |
| Fe(III) | 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide | Monobasic bidentate | High-spin Octahedral |
| Co(II) | 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide | Monobasic bidentate | Low-spin Octahedral |
| Ni(II) | 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide | Monobasic bidentate | Diamagnetic |
| Cu(II) | 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide | Monobasic bidentate | Binuclear |
| Cd(II) | 3-methyl-1H-pyrazole-4-carboxylic acid | Bridging Anion | 3D Network |
Development of Fluorescent Dyes and Photochromic Systems
The rigid, aromatic structure of the pyrazole (B372694) ring makes it an excellent chromophore and a fundamental component in the design of fluorescent dyes and photochromic materials. nih.gov Its derivatives are recognized as important intermediates in the synthesis of a wide variety of dyes, including disperse, mordant, and solvent dyes. dyestuffintermediates.com
Fluorescent Dyes: Pyrazoles are a class of small molecule fluorophores known for intense and tunable emission. mdpi.com By conjugating the pyrazole core with other polycyclic aromatic hydrocarbons, such as pyrene, researchers have developed highly fluorescent dyes. For example, compounds containing a conformationally restrained pyrazolylpyrene (pyrazoolympicene) backbone exhibit bright fluorescence in solution. mdpi.com The emission properties of these dyes can be tuned by modifying the substituent groups on the pyrazole ring, which alters the electronic transitions within the molecule. rsc.org These fluorophores have applications in bioimaging and as sensors for detecting specific ions or acidic environments. nih.govmdpi.com
The table below highlights the photophysical properties of representative pyrazole-based fluorescent compounds.
| Compound | Description | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| 9-phenyl-7,9-dihydropyreno(10,1-fg)indazole | Pyrazoolympicene backbone | 390 | 506 (solid-state) | 0.045 (solid-state) |
| 9-phenylpyreno(10,1-fg)indazole-7(9H)-one | Pyrazoolympicene backbone | 420 | 615 (solid-state) | 0.08 (solid-state) |
Photochromic Systems: Photochromic materials, which change color upon exposure to light, have been developed using pyrazole derivatives as key synthons. A notable example involves the synthesis of 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. mdpi.com This compound is synthesized from an intermediate, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, which is directly derived from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. mdpi.com
This diazabicyclo[3.1.0]hex-3-ene derivative exhibits significant photochromic behavior in both solution and crystalline phases. Upon irradiation with UV light (e.g., 365 nm), the compound undergoes a reversible color change from colorless to yellow or deep orange. mdpi.com This transformation is accompanied by the appearance of a new absorption band in the visible region of its spectrum, typically around 415 nm. mdpi.com This property makes such compounds promising for applications in molecular switches, optical memory systems, and light-sensitive eyewear. mdpi.com
Catalytic Applications of Pyrazolol Derivatives
While the direct catalytic use of this compound is not extensively documented, its derivatives, particularly when incorporated into metal complexes, show significant catalytic potential. The coordination of pyrazole-based ligands to metal centers can create active sites for various chemical transformations.
A cobalt complex derived from 3-methyl-1H-pyrazole-4-carboxylic acid has been shown to act as a bifunctional catalyst. rsc.org This complex exhibited excellent catalytic activity for the oxygen evolution reaction (OER) and notable activity for the oxygen reduction reaction (ORR), two critical processes in energy conversion and storage technologies like fuel cells and metal-air batteries. rsc.org Additionally, ternary nanocatalytic systems such as TiO2/RuO2/CuO have been employed to facilitate the synthesis of novel pyrazole derivatives through one-pot, three-component reactions involving Knoevenagel-Michael addition, highlighting the synergy between pyrazole chemistry and catalysis. researchgate.net
Agrochemical Potential
Pyrazoles are a well-established class of heterocyclic compounds with a broad spectrum of applications in the agrochemical industry. nih.gov Many pyrazole derivatives have been developed and commercialized as pesticides, including herbicides, fungicides, and insecticides. mdpi.com
Recent research has focused on pyrazole-4-carboxamides as potent fungicides, particularly as succinate (B1194679) dehydrogenase inhibitors (SDHIs). One such compound, N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (designated SCU2028), has demonstrated significant in vivo antifungal activity against Rhizoctonia solani, the pathogen responsible for rice sheath blight. nih.gov In pot tests, this compound showed an IC50 value of 7.48 mg L⁻¹. nih.gov Field trials further confirmed its efficacy, providing substantial control of the disease, comparable to existing commercial fungicides like thifluzamide. nih.gov This highlights the ongoing importance of the pyrazole scaffold in developing new and effective crop protection agents.
The table below compares the field trial performance of a pyrazole-based fungicide with a commercial standard.
| Compound | Application Rate (g a.i. ha⁻¹) | Control Efficacy (7 days post-1st spray) | Control Efficacy (14 days post-2nd spray) |
| SCU2028 | 200 | 42.30% | 68.10% |
| Thifluzamide (Standard) | 200 | 57.20% | 71.40% |
Viii. Future Research Directions and Emerging Trends
Integration of Artificial Intelligence and Machine Learning in Pyrazolol Discovery
The traditional drug discovery pipeline is a long, expensive, and often inefficient process. nih.gov However, the integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize this field, and the discovery of novel pyrazolol derivatives is no exception. These computational tools can analyze vast datasets, predict molecular properties, and identify promising candidates with a speed and accuracy previously unattainable. nih.govastrazeneca.com
Table 1: AI and Machine Learning in Pyrazole (B372694) Research
| Technology | Application | Target Example | Reference |
|---|---|---|---|
| High-Throughput Virtual Screening (HTVS) | Identification of novel inhibitors | CDK8 | chemmethod.comresearchgate.net |
| AI-Powered Screening (HelixVS/HelixDock) | Targeting protein-protein interactions | TLR4 Homodimerization | nih.gov |
| Graph Neural Networks | Prediction of molecular properties (ADME) | General Drug Candidates | astrazeneca.com |
Novel Synthetic Methodologies for Enhanced Sustainability
In recent years, there has been a significant push towards "green chemistry" in the synthesis of pharmaceutical compounds. This involves developing methods that are more environmentally friendly, efficient, and less reliant on hazardous materials. For pyrazolols, research is focused on novel synthetic routes that improve sustainability without compromising yield or purity.
One of the most promising approaches is the use of multicomponent reactions (MCRs). mdpi.com MCRs allow for the construction of complex molecules like pyrazoles in a single step from three or more starting materials, which saves time, energy, and reduces waste compared to traditional multi-step syntheses. mdpi.com For example, the four-component synthesis of pyrano[2,3-c]pyrazole derivatives has been achieved in an aqueous medium at room temperature, showcasing a highly efficient and eco-friendly method. mdpi.comias.ac.in
Furthermore, the development of novel catalysts is a key area of research. Transition metal-free methods, using catalysts like molecular iodine, are being explored for the synthesis of sulfonated pyrazoles under mild conditions. mdpi.com Researchers have also developed inorganic frameworks, such as a "3D platelike ternary-oxo-cluster" (NaCoMo), that serve as highly efficient and reusable catalysts for pyrazole synthesis, achieving yields of up to 99%. mdpi.com Microwave-assisted synthesis and the use of solvent-free reaction conditions are other techniques being employed to create more sustainable pathways to pyrazole derivatives. mdpi.commdpi.com
Exploration of Multi-Target Directed Ligands
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. The traditional "one-target, one-drug" approach often falls short in treating such multifactorial conditions. This has led to the rise of polypharmacology and the design of Multi-Target Directed Ligands (MTDLs)—single molecules engineered to interact with several targets simultaneously. acs.org The pyrazole scaffold, with its versatile substitution patterns, is an ideal core for developing such MTDLs. mdpi.comnih.gov
The development of pyrazole derivatives has shown that they can interact with a wide array of biological targets, including various protein kinases, tubulin, and growth factor receptors like VEGFR-2. nih.govnih.gov This inherent promiscuity can be strategically harnessed. For instance, researchers are designing pyrazole-based hybrids that combine different pharmacophores to inhibit multiple targets involved in cancer progression, such as EGFR and CDK2. nih.gov
A notable example is the development of MTDLs for Alzheimer's disease derived from cashew nutshell liquid, a sustainable source. acs.org These compounds were designed to inhibit cholinesterases while also providing antineuroinflammatory and neuroprotective effects, addressing multiple facets of the disease pathology. acs.org The ability to tune the substitutions on the pyrazole ring allows medicinal chemists to optimize the affinity and activity of the ligand for each of its intended targets. mdpi.comnih.gov
Advanced In Vitro Biological Screening Platforms
The discovery of new therapeutic applications for pyrazolol compounds is heavily reliant on efficient and accurate biological screening. Modern in vitro screening platforms have evolved to become highly automated and miniaturized, allowing for the rapid evaluation of large numbers of compounds against a wide range of biological assays.
High-throughput screening (HTS) allows researchers to test thousands of pyrazole derivatives for their activity against specific enzymes or cell lines in a short period. This rapid screening is crucial for identifying initial "hits" from large compound libraries. nih.gov For example, novel pyrazole derivatives have been screened against panels of human cancer cell lines, such as the NCI-60 panel, to identify compounds with potent and selective anticancer activity. nih.govnih.gov
These platforms are not limited to cytotoxicity assays. They can be used to perform detailed mechanistic studies, such as enzyme inhibition assays (e.g., for protein kinases like Aurora-A and CDK2), tubulin polymerization assays, and receptor binding assays. nih.govnih.govrsc.org The data generated from these advanced screening methods provide crucial structure-activity relationship (SAR) insights, guiding the rational design and optimization of more potent and selective pyrazolol-based drug candidates. nih.govnih.gov
Design of Next-Generation Pyrazolol-Based Materials
Beyond their well-established role in medicinal chemistry, pyrazole and its derivatives are gaining attention for their potential in materials science. researchgate.net The unique electronic properties of the pyrazole ring, stemming from its heteroaromatic nature, make it an attractive building block for the design of novel functional materials. researchgate.net
Researchers are exploring the use of pyrazolol compounds as ligands for the creation of coordination complexes with various metals. These complexes can exhibit interesting magnetic, optical, or catalytic properties, with potential applications in areas such as sensors, molecular switches, and catalysis. The ability of the pyrazole nitrogen atoms to coordinate with metal ions is a key feature being exploited in this field. researchgate.net
Furthermore, the structural versatility of pyrazoles allows for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. researchgate.net These extended π-systems can possess unique photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs), dyes, and other electronic devices. The future in this area will likely see the design of sophisticated pyrazolol-based polymers and supramolecular assemblies with tailored functionalities for advanced technological applications. researchgate.net
Q & A
Q. What are the standard synthetic routes for preparing 3-Methyl-1,5-diphenyl-1H-pyrazol-4-ol?
The compound is typically synthesized via condensation reactions. For example, phenylhydrazine reacts with diketone precursors under reflux conditions in xylene or ethanol, followed by purification via recrystallization (e.g., methanol or ethanol) . The Vilsmeier–Haack reaction has also been employed for related pyrazole derivatives, using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce formyl groups at the 4-position, which can be further functionalized . Reaction times vary from 20–30 hours under reflux, with yields optimized by controlling stoichiometry and solvent polarity .
Q. How is the compound characterized post-synthesis?
Characterization relies on spectroscopic and crystallographic methods:
- IR spectroscopy : Identifies C=N (1599–1605 cm⁻¹) and C=C (1605 cm⁻¹) stretching vibrations .
- ¹H NMR : Distinct signals for methyl groups (δ ~2.1–2.5 ppm), pyrazoline protons (δ ~3.3–5.5 ppm), and aromatic protons (δ ~6.5–8.0 ppm) .
- X-ray crystallography : Resolves structural ambiguities, such as bond lengths (mean C–C = 0.007 Å) and dihedral angles, confirming planar geometry .
Q. What derivatives are commonly synthesized from this compound, and what are their applications?
Key derivatives include:
- Azo-linked pyrazolones : Synthesized via diazotization for studying nonlinear optical properties .
- Coumarin hybrids : Prepared by coupling with coumarin-3-carboxylic acid to enhance fluorescence for sensing applications .
- Tetrazole derivatives : Functionalized at the 4-position to explore antimicrobial activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in condensation reactions, while xylene improves thermal stability during prolonged reflux .
- Catalysts : Lewis acids like ZnCl₂ or AlCl₃ accelerate cyclization in Vilsmeier–Haack reactions .
- Purification : Column chromatography or recrystallization from methanol/ethanol removes byproducts, with yields reaching 63–70% .
Q. How can structural ambiguities in spectroscopic data be resolved?
- X-ray crystallography : Provides unambiguous confirmation of regiochemistry, as seen in the crystal structure of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide .
- DFT calculations : Validate experimental IR/NMR data by simulating vibrational frequencies and chemical shifts .
Q. What mechanistic insights exist for the formation of pyrazole derivatives?
- Cyclocondensation : Proceeds via nucleophilic attack of phenylhydrazine on diketones, followed by dehydration to form the pyrazole ring .
- Electrophilic substitution : At the 4-position, facilitated by the electron-rich pyrazole core, enables functionalization with aryl or heteroaryl groups .
Q. How should researchers address contradictions in analytical data (e.g., NMR vs. X-ray)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
